molecular formula C12H17N3O2 B8672729 3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline

3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline

Cat. No.: B8672729
M. Wt: 235.28 g/mol
InChI Key: VVEDHFCHDSVZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline is an organic compound that features a nitro group attached to a phenyl ring and a pyrrolidine ring connected via an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline typically involves a multi-step process. One common method starts with the nitration of phenyl compounds to introduce the nitro group. This is followed by the formation of the ethylamine chain and subsequent attachment of the pyrrolidine ring. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety protocols are strictly followed due to the reactive nature of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ethylamine chain.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring or the ethylamine chain.

Scientific Research Applications

3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets. The nitro group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various pathways, depending on its specific structure and the biological context .

Comparison with Similar Compounds

Similar Compounds

    (3-Nitro-phenyl)-(2-pyrrolidin-1-yl-methyl)-amine: Similar structure but with a methyl group instead of an ethyl group.

    (3-Nitro-phenyl)-(2-piperidin-1-yl-ethyl)-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline is unique due to the specific combination of the nitro group, phenyl ring, and pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-5-3-4-11(10-12)13-6-9-14-7-1-2-8-14/h3-5,10,13H,1-2,6-9H2

InChI Key

VVEDHFCHDSVZMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 1-fluoro-3-nitrobenzene (420 mg, 3 mmol) in DMF (1.5 mL), N-(2-aminoethyl)-pyrrolidine (514 mg, 4.5 mmol) and Cs2CO3 (977 mg, 3 mmol) is heated at 100° C. under microwave radiation for 2.5 hours, then concentrated. The mixture is diluted with EtOAc, washed with saturated NaHCO3 aqueous solution and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product is purified by column chromatography (SiO2, MeOH:CH2Cl2=1:99 to 10:90) to give 130 mg of the title compound as a light brown oil.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
977 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

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